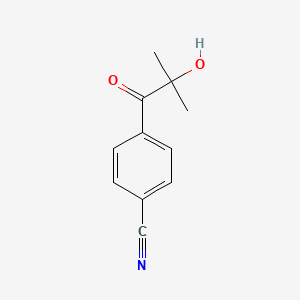

4-(2-Hydroxy-2-methylpropanoyl)benzonitrile

Description

Contextualization within Benzonitrile (B105546) Derivatives Research

Benzonitrile derivatives form a cornerstone of organic chemistry, with their applications spanning a multitude of fields. Research into this class of compounds has revealed their utility as herbicides, key components in the synthesis of pharmaceuticals, and as versatile building blocks in organic synthesis. nih.govresearchgate.net The cyano group (–C≡N) of the benzonitrile core is a powerful electron-withdrawing group, which significantly influences the electronic properties of the molecule and its reactivity.

The exploration of benzonitrile derivatives extends into materials science, where they are investigated for applications in organic light-emitting diodes (OLEDs) and for creating self-assembling molecular structures on surfaces. aip.orgresearchgate.net In medicinal chemistry, the benzonitrile scaffold is present in various molecules designed as enzyme inhibitors. researchgate.net The research into 4-(2-Hydroxy-2-methylpropanoyl)benzonitrile, therefore, benefits from the extensive foundational knowledge of benzonitrile chemistry, while also contributing to the diversification of this important class of compounds.

Interdisciplinary Significance in Chemical Sciences

The primary driver for the research interest in this compound is its function as a photoinitiator. google.com Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that can initiate polymerization. sigmaaldrich.com This property places this compound at the intersection of organic chemistry, polymer chemistry, and materials science.

Specifically, it belongs to the class of Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to form free radicals. sigmaaldrich.com The α-hydroxy ketone moiety in its structure is a well-known photolabile group that cleaves efficiently upon UV exposure. google.comrsc.org This characteristic is highly sought after for applications in UV curing of coatings, inks, adhesives, and in the rapidly advancing field of 3D printing. nih.gov The efficiency and nature of the polymerization process are directly influenced by the chemical structure of the photoinitiator, making the study of molecules like this compound crucial for technological advancement in these areas.

Evolution of Research Directions for this compound

The research trajectory for this compound is intrinsically linked to the broader evolution of photoinitiator development. Early research in this area focused on identifying and synthesizing molecules capable of initiating polymerization upon exposure to light. As the technology of UV curing matured, the research focus has shifted towards developing photoinitiators with improved properties.

Current and future research directions are aimed at enhancing specific characteristics of photoinitiators. A key area of investigation is the development of compounds with higher initiation efficiency, which allows for faster curing speeds and lower energy consumption. Another important trend is the design of photoinitiators with low volatility and low migration potential, which is particularly critical for applications in food packaging and biomedical devices. nih.gov Furthermore, there is a growing interest in synthesizing photoinitiators that are active upon exposure to visible light, which would expand their applicability and improve safety. The structural modifications of the benzonitrile and the propanoyl moieties in this compound represent a fertile ground for research aimed at fine-tuning these properties to meet the demands of advanced applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxy-2-methylpropanoyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-11(2,14)10(13)9-5-3-8(7-12)4-6-9/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDZRZVSBUJUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 2 Hydroxy 2 Methylpropanoyl Benzonitrile

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(2-hydroxy-2-methylpropanoyl)benzonitrile suggests several potential disconnections. The most logical disconnection is at the bond between the carbonyl carbon and the aromatic ring. This leads to two primary synthons: a 4-cyanophenyl cation (or its synthetic equivalent) and a 2-hydroxy-2-methylpropanoyl anion (or its equivalent).

A second key disconnection can be made at the C-O bond of the tertiary alcohol, which would involve the oxidation of a precursor molecule. A third approach could involve the disconnection of the nitrile group, suggesting a late-stage cyanation of a ketone precursor.

These disconnections give rise to several potential synthetic strategies, primarily revolving around Friedel-Crafts acylation, Grignard reactions, and oxidation of precursor alcohols.

Classical and Modern Synthetic Routes to the Core Structure

Based on the retrosynthetic analysis, several synthetic routes can be proposed for the construction of this compound.

Route 1: Friedel-Crafts Acylation Approach

A common method for forming aryl ketones is the Friedel-Crafts acylation. organic-chemistry.orgkhanacademy.orgmasterorganicchemistry.com This approach would involve the reaction of benzonitrile (B105546) with a suitable acylating agent in the presence of a Lewis acid catalyst.

Acylating Agent Selection: A direct acylation with 2-hydroxy-2-methylpropanoyl chloride would be challenging due to the presence of the hydroxyl group, which can react with the Lewis acid. A more viable strategy is to use a protected hydroxyl group. For instance, 2-acetoxyisobutyryl chloride could be used as the acylating agent. The resulting ketone would then be deprotected (hydrolyzed) to yield the final product.

Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are typically required. khanacademy.org

Challenges: Friedel-Crafts acylations can be difficult on deactivated aromatic rings. libretexts.orglibretexts.org The electron-withdrawing nature of the nitrile group in benzonitrile makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution. This often necessitates harsh reaction conditions, which can lead to lower yields and side reactions.

Route 2: Grignard Reaction Approach

An alternative strategy involves the use of an organometallic reagent, such as a Grignard reagent.

Formation of the Grignard Reagent: 4-Bromobenzonitrile can be reacted with magnesium metal in an anhydrous ether solvent to form 4-cyanophenylmagnesium bromide.

Reaction with an Aldehyde: The Grignard reagent can then be reacted with a suitable aldehyde, such as 2-hydroxy-2-methylpropanal. nih.gov This would be followed by an oxidation step to convert the resulting secondary alcohol to the target ketone.

Alternative Reaction with a Nitrile: Another possibility is the reaction of an appropriate Grignard reagent with 4-cyanobenzonitrile itself, which after hydrolysis would yield a ketone. However, this would require a different disconnection strategy.

Route 3: Oxidation of a Precursor Alcohol

This route would begin with the synthesis of 4-(2-hydroxy-2-methylpropyl)benzonitrile. bldpharm.com This precursor could potentially be synthesized via a Grignard reaction between 4-cyanophenylmagnesium bromide and acetone (B3395972). The resulting tertiary alcohol could then be selectively oxidized to the corresponding α-hydroxy ketone. This oxidation can be challenging and requires specific oxidizing agents to avoid cleavage of the C-C bond.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for challenging reactions like the Friedel-Crafts acylation of a deactivated ring.

| Parameter | Friedel-Crafts Acylation | Grignard Reaction |

| Catalyst | Stoichiometric amounts of a strong Lewis acid like AlCl₃ are often necessary for deactivated substrates. The use of more modern, highly active catalysts could be explored. | Not applicable for the primary C-C bond formation, but catalysts may be needed for subsequent oxidation steps. |

| Solvent | A non-polar, inert solvent such as dichloromethane or carbon disulfide is typically used. | Anhydrous ether or tetrahydrofuran is essential to prevent quenching of the Grignard reagent. |

| Temperature | Higher temperatures may be required to overcome the deactivation of the benzonitrile ring, but this can also lead to increased side products. Careful temperature control is necessary. | The formation of the Grignard reagent may require initial heating to initiate the reaction. The subsequent reaction with the electrophile is often carried out at low temperatures to control reactivity. |

| Reactant Stoichiometry | An excess of the aromatic substrate is sometimes used to minimize polyacylation, although this is less of a concern with deactivated rings. libretexts.org | A slight excess of the Grignard reagent is typically used to ensure complete conversion of the electrophile. |

| Work-up Procedure | The reaction mixture is typically quenched with ice and acid to decompose the catalyst-product complex. Extraction and purification by chromatography or recrystallization are then performed. | The reaction is quenched with an aqueous acidic solution to protonate the alkoxide and facilitate the separation of the organic product. |

Table 1: Key Reaction Parameters for Optimization

Detailed research findings would involve systematic variation of these parameters to identify the optimal conditions for the synthesis of the target compound.

Stereoselective Synthesis Approaches for Chiral Analogs

While this compound itself is achiral, the synthesis of chiral analogs, where the methyl groups are replaced by different substituents, would require stereoselective methods to control the formation of the chiral center at the hydroxyl-bearing carbon.

One common strategy is the use of a chiral auxiliary . wikipedia.orgarizona.edusigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For the synthesis of chiral α-hydroxy ketones, a chiral auxiliary could be attached to the keto-acid precursor, followed by a diastereoselective reduction of the ketone. nih.gov

Another approach is the use of a chiral catalyst in a reaction such as an asymmetric aldol (B89426) reaction or an asymmetric oxidation. This would involve the use of a chiral ligand complexed to a metal center to create a chiral environment that favors the formation of one enantiomer over the other.

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound would focus on reducing the environmental impact of the process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives. For Friedel-Crafts reactions, the use of ionic liquids or solvent-free conditions has been explored. beilstein-journals.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones. In the context of Friedel-Crafts acylation, the development of solid acid catalysts that can be easily recovered and reused is a key area of research. rsc.org Catalysts like bismuth triflate have also been shown to be effective and more environmentally benign. ruc.dk Methanesulfonic anhydride has been used to promote Friedel-Crafts acylations in a metal- and halogen-free methodology. acs.orgacs.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can often lead to shorter reaction times and higher yields. ruc.dk

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Designing syntheses to avoid waste generation. |

| Atom Economy | Choosing reactions with high atom economy, such as addition reactions. |

| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. |

| Designing Safer Chemicals | The final product's properties should be considered for its environmental impact. |

| Safer Solvents and Auxiliaries | Avoiding the use of volatile organic compounds. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. |

| Reduce Derivatives | Minimizing the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Using catalytic reagents over stoichiometric ones. researchgate.net |

| Design for Degradation | Designing the final product to be biodegradable. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Table 2: Application of Green Chemistry Principles

Precursor Chemical Transformations and Derivatization Strategies

4-Cyanobenzaldehyde (B52832): This is a versatile precursor. biosynth.comchemicalbook.com It can be synthesized from p-tolunitrile through oxidation. 4-Cyanobenzaldehyde can then be used in various reactions to build the side chain. For example, a Grignard reaction with methylmagnesium bromide would yield a secondary alcohol, which could then be oxidized to 4-acetylbenzonitrile. Further elaboration would be needed to introduce the final hydroxyl group.

Benzonitrile: As a starting material for Friedel-Crafts acylation, its reactivity is a key consideration. Derivatization of the nitrile group to a less deactivating group prior to acylation, followed by its regeneration, could be a potential strategy, though this would add steps to the synthesis.

Derivatization for Analysis: Chemical derivatization can be employed to facilitate the analysis of the final product or intermediates. sdiarticle4.com For example, the hydroxyl group could be derivatized to form an ester or an ether, which might be more amenable to chromatographic separation or detection.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 Hydroxy 2 Methylpropanoyl Benzonitrile

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For 4-(2-Hydroxy-2-methylpropanoyl)benzonitrile, with a chemical formula of C11H11NO2, the expected exact mass can be calculated. Using electrospray ionization (ESI) in positive ion mode, the molecule would likely be observed as a protonated species [M+H]+ or as an adduct with sodium [M+Na]+. The precise mass-to-charge ratio (m/z) of these ions would be compared against the observed values to confirm the elemental formula. While specific experimental HRMS data for this compound is not widely available in the literature, the analysis of a related benzonitrile (B105546) derivative, 4-(3-(2-Hydroxynaphthalen-1-yl)-3-oxopropyl)benzonitrile, demonstrates the utility of this technique. In a study, the sodium adduct [M+Na]+ of this related compound was calculated to have an m/z of 324.0995 and was found experimentally to be 324.0995, confirming its molecular formula. acs.org A similar level of accuracy would be expected for this compound.

Table 1: Theoretical Exact Masses for this compound (C11H11NO2)

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]+ | C11H12NO2+ | 190.0863 |

| [M+Na]+ | C11H11NO2Na+ | 212.0682 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. Through the analysis of 1H, 13C, and various two-dimensional (2D) NMR spectra, the connectivity of atoms and the spatial relationships between them can be determined.

1H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets in the range of 7.5-8.5 ppm. The protons of the two equivalent methyl groups would give rise to a singlet, likely around 1.5 ppm. The hydroxyl proton would produce a singlet whose chemical shift is variable and dependent on factors such as solvent and concentration.

13C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule. Key expected signals would include the nitrile carbon (around 118-120 ppm), the carbonyl carbon of the ketone (likely above 200 ppm), the quaternary carbon of the tertiary alcohol (around 70-80 ppm), and the carbons of the aromatic ring (between 120-150 ppm). The two equivalent methyl carbons would appear as a single signal in the aliphatic region (around 25-30 ppm).

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Functional Group | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to CN) | 7.7-7.9 (d) | 132-134 |

| Aromatic CH (ortho to C=O) | 8.0-8.2 (d) | 128-130 |

| C-OH | Variable (s) | 70-80 (quaternary C) |

| -CH3 | 1.5-1.7 (s) | 25-30 |

| C=O | - | >200 |

| C≡N | - | 118-120 |

| Aromatic C-CN | - | 110-115 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands. A strong, sharp peak around 2220-2240 cm-1 would be indicative of the nitrile (C≡N) stretching vibration. The carbonyl (C=O) stretch of the ketone would appear as a strong absorption in the region of 1680-1700 cm-1. A broad absorption band in the range of 3200-3600 cm-1 would correspond to the O-H stretching of the tertiary alcohol. C-H stretching vibrations of the aromatic ring and the methyl groups would be observed around 3000-3100 cm-1 and 2850-3000 cm-1, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile and the aromatic ring vibrations are typically strong in the Raman spectrum, which would aid in their identification.

X-ray Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding. While no crystal structure for this compound is currently available in open-access databases, analysis of a related compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, reveals the types of interactions that could be expected. nih.gov In the solid state, it is likely that the hydroxyl group of this compound would participate in intermolecular hydrogen bonding, influencing the crystal packing.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The purity of the compound would be determined by the presence of a single major peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination of gas chromatography for separation and mass spectrometry for detection and identification. This technique is suitable for volatile and thermally stable compounds. This compound may be amenable to GC-MS analysis, which would provide both its retention time for identification and its mass spectrum for structural confirmation.

Molecular Structure, Conformation, and Tautomerism Studies of 4 2 Hydroxy 2 Methylpropanoyl Benzonitrile

Conformational Analysis using Computational and Experimental Methods

The conformational flexibility of 4-(2-Hydroxy-2-methylpropanoyl)benzonitrile is primarily dictated by the rotation around the single bonds connecting the benzonitrile (B105546) ring, the carbonyl group, and the tertiary alcohol moiety. Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. For analogous aromatic ketones, studies have shown that the orientation of the carbonyl group relative to the aromatic ring is a key determinant of conformational stability. The planarity between the carbonyl group and the benzonitrile ring is often favored to maximize π-conjugation, though steric hindrance from the bulky 2-hydroxy-2-methylpropyl group can lead to non-planar arrangements.

In a theoretical conformational analysis, the dihedral angle between the plane of the benzonitrile ring and the carbonyl group would be scanned to locate energy minima. It is anticipated that conformers where the carbonyl group is either coplanar or nearly coplanar with the aromatic ring would represent stable forms. Experimental techniques like X-ray crystallography on similar molecules provide valuable data on solid-state conformations, which often correspond to low-energy gaseous-phase structures. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), can also offer insights into the solution-phase conformational dynamics. For benzothiazole (B30560) derivatives, which also feature a rigid aromatic system, conformational analysis has been successfully performed by varying the dihedral angle between the benzothiazole and adjacent phenyl rings in computational scans. mdpi.com

Intramolecular Interactions and Hydrogen Bonding Networks

A significant feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the carbonyl group. This interaction, forming a five-membered ring, is a common motif in α-hydroxy ketones and can significantly influence the molecule's conformation and reactivity. The presence of this intramolecular hydrogen bond can lock the relative orientation of the hydroxyl and carbonyl groups, thereby reducing the conformational freedom of the side chain.

The strength of this hydrogen bond can be assessed using computational methods by analyzing the bond distance between the hydrogen atom of the hydroxyl group and the carbonyl oxygen, as well as the corresponding bond angle. In related α-hydroxy ketone systems, this intramolecular hydrogen bond has been shown to enhance the acidity of the α-protons. nih.gov Experimental evidence for such intramolecular hydrogen bonding can be obtained from infrared (IR) spectroscopy, where a red shift in the O-H stretching frequency is typically observed.

| Interaction Type | Atoms Involved | Expected Distance (Å) | Expected Angle (°) |

| Intramolecular Hydrogen Bond | O-H···O=C | 1.8 - 2.2 | 140 - 170 |

Analysis of Tautomeric Forms and Equilibrium Dynamics

Tautomerism in this compound can be considered, specifically keto-enol tautomerism. The α-hydroxy ketone moiety can potentially exist in equilibrium with its enol form. The keto form is generally more stable for simple ketones. However, the stability of the enol tautomer can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of the substituent on the aromatic ring.

The presence of an intramolecular hydrogen bond in the keto form can further stabilize it, making the enol form less favorable. Computational studies on similar systems, such as 2-(2-hydroxyphenyl)-1-azaazulene, have shown the enol form to be thermodynamically more stable than the keto tautomer. nih.gov However, in the case of this compound, the α-hydroxy ketone structure is generally the predominant form. The equilibrium between the tautomeric forms is also solvent-dependent, with polar solvents potentially influencing the position of the equilibrium. wuxibiology.com

| Tautomer | Key Functional Groups | Relative Stability |

| Keto Form | Hydroxyl, Ketone | Generally more stable |

| Enol Form | Enol, Alkene | Potentially stabilized by conjugation |

Crystal Packing and Supramolecular Assembly in Solid State

In the solid state, molecules of this compound are expected to arrange themselves to maximize favorable intermolecular interactions, leading to a stable crystal lattice. The primary interactions governing the crystal packing are likely to be hydrogen bonds and π-π stacking interactions.

Computational Chemistry and Molecular Modeling of 4 2 Hydroxy 2 Methylpropanoyl Benzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. For 4-(2-hydroxy-2-methylpropanoyl)benzonitrile, such calculations would elucidate the distribution of electrons within the molecule and predict its chemical stability and reaction tendencies.

Key reactivity descriptors that would be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. While specific values for this compound are not documented, studies on similar aromatic ketones provide a framework for what might be expected. For instance, analysis of related benzonitrile (B105546) derivatives indicates that the nature of the substituent group significantly influences these electronic properties.

Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters collectively provide a detailed profile of the molecule's reactivity towards electrophilic and nucleophilic attack.

Table 1: Hypothetical Reactivity Descriptors for this compound based on Analogous Compounds

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | - | Relates to electron-donating ability |

| LUMO Energy | - | Relates to electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability |

| Ionization Potential | - | Energy required to remove an electron |

| Electron Affinity | - | Energy released upon gaining an electron |

| Electronegativity | - | Tendency to attract electrons |

| Chemical Hardness | - | Resistance to change in electron distribution |

| Chemical Softness | - | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are hypothetical and serve to illustrate the types of data that would be generated from quantum chemical calculations. Specific values for this compound are not available in the reviewed literature.

Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional structure (geometry optimization) and predicting the vibrational frequencies of a molecule.

For this compound, a DFT study, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield the optimized bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. A comparative study on 4-acetyl benzonitrile has shown that substituents on the benzonitrile ring can influence bond lengths and angles. nih.gov

Furthermore, the calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. These spectra are unique to the molecule and can be used to identify its presence in a sample and to understand the nature of its chemical bonds. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 |

| C≡N (nitrile) | Stretching | 2220-2260 |

| C=O (carbonyl) | Stretching | 1680-1700 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

Note: These are general frequency ranges for the respective functional groups and would be precisely calculated in a specific DFT study.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

An MD simulation of this compound would reveal its conformational landscape, identifying the most stable arrangements of its flexible side chain. This is particularly important for understanding how the molecule might orient itself to interact with other molecules or absorb light in its role as a photoinitiator.

In Silico Prediction of Potential Molecular Interactions

In silico methods, such as molecular docking and pharmacophore modeling, are used to predict how a molecule might interact with a biological target or other molecules. While this compound is primarily an industrial chemical, these methods can still be applied to understand its potential interactions.

For instance, molecular docking could be used to predict how it might bind to a protein's active site, which could be relevant if its metabolic fate or potential biological activity were to be investigated. The benzonitrile moiety and the hydroxyl and carbonyl groups would be key features in forming hydrogen bonds and other non-covalent interactions.

Pharmacophore modeling could identify the essential three-dimensional arrangement of chemical features responsible for a particular interaction. This information can be valuable for designing new molecules with similar or improved properties.

Rational Design Strategies for Analogs based on Computational Insights

The insights gained from the computational studies described above can be leveraged for the rational design of analogs of this compound with tailored properties.

By understanding the relationship between the electronic structure and reactivity, modifications can be made to the molecule to, for example, shift its light absorption spectrum for use with different light sources in photopolymerization. Computational screening of virtual libraries of analogs can predict which modifications would be most effective, thereby guiding synthetic efforts.

Similarly, by analyzing the conformational behavior and intermolecular interactions, analogs could be designed with improved solubility in specific polymer formulations or with enhanced initiation efficiency. For example, modifying the side chain could alter the molecule's flexibility and steric hindrance, which could in turn affect its reactivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 2 Hydroxy 2 Methylpropanoyl Benzonitrile Derivatives

Design and Synthesis of Analogs for SAR/SPR Studies

The rational design and synthesis of analogs of 4-(2-Hydroxy-2-methylpropanoyl)benzonitrile are fundamental to elucidating its SAR and SPR. The primary goal is to systematically modify the core structure and observe the corresponding changes in photoinitiation efficiency, absorption characteristics, and other physicochemical properties.

A common strategy in the design of novel photoinitiators based on this scaffold is the creation of multifunctional or polymeric derivatives. This approach aims to address limitations of small-molecule photoinitiators, such as migration from the cured polymer, which can be a concern in applications like food packaging and biomedical devices. For instance, a trifunctional photoinitiator has been synthesized by reacting commercial photoinitiators with structures similar to this compound, such as 2-hydroxy-2-methylpropiophenone and 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, through an esterification reaction. bohrium.com The resulting larger molecule exhibits reduced migration in the cured film compared to its individual components. bohrium.com

The synthesis of such analogs often involves standard organic chemistry transformations. For example, esterification reactions can be employed to link the hydroxyl group of the parent molecule to other molecules, creating dimers or even polymerizable photoinitiators. Another approach involves modifying the benzonitrile (B105546) ring, introducing different substituent groups to systematically probe electronic and steric effects on the molecule's performance.

The characterization of these newly synthesized analogs is crucial and typically involves a suite of analytical techniques. UV-Vis spectrometry is used to determine the absorption characteristics, while techniques like Fourier Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are used to confirm the chemical structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR are widely applied to the broader class of photoinitiators to which it belongs. QSAR modeling seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity.

For photoinitiators, the "activity" can be defined in several ways, including the rate of polymerization, the final monomer conversion, or the quantum yield of radical formation. The "structure" is represented by a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's physicochemical properties.

A hypothetical QSAR study on a series of benzoyl-based photoinitiators, analogous to this compound, could involve the following steps:

Data Set Collection: A series of analogs would be synthesized with varying substituents on the benzoyl ring. Their photoinitiation efficiency would be experimentally measured.

Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated using computational chemistry software. These can include electronic descriptors (e.g., Hammett constants, HOMO/LUMO energies), steric descriptors (e.g., molar refractivity), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a model that correlates the descriptors with the observed activity.

An illustrative QSAR model for a series of substituted benzoyl hydrazide derivatives, which share the benzoyl moiety, has been developed to understand their structural requirements for antiviral activity. researchgate.net This study highlights the utility of 2D-QSAR and 3D-QSAR in providing mechanistic interpretations. researchgate.net For photoinitiators, a similar approach could yield an equation that predicts the photoinitiation efficiency based on the electronic and steric properties of the substituents.

Illustrative Data for a Hypothetical QSAR Study of Benzoyl Photoinitiator Analogs

| Analog | Substituent (R) | Hammett Constant (σp) | Polymerization Rate (Rp x 10⁻³ M/s) |

|---|---|---|---|

| 1 | -H | 0.00 | 5.2 |

| 2 | -CH₃ | -0.17 | 4.8 |

| 3 | -Cl | 0.23 | 6.1 |

| 4 | -NO₂ | 0.78 | 7.5 |

This table is for illustrative purposes to demonstrate the type of data used in a QSAR study and does not represent actual experimental results for this compound derivatives.

Mechanistic Insights from SAR/SPR Data

SAR and SPR data provide crucial insights into the underlying mechanism of action for this compound and its derivatives as photoinitiators. The key event in their function is the Norrish Type I or α-cleavage reaction upon absorption of UV light. This process involves the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the tertiary carbon bearing the hydroxyl group, generating a benzoyl radical and a ketyl radical.

Studies on analogous α-hydroxy ketones reveal that the efficiency of this α-cleavage is highly dependent on the nature of the excited triplet state. acs.org For instance, substituents on the para-position of the benzoyl ring can influence whether the lowest triplet state is of an n,π* or a π,π* character. acs.org An n,π* triplet state is generally associated with fast and efficient α-cleavage. acs.org In contrast, a π,π* triplet state often leads to a lack of or very slow cleavage. acs.org

The nitrile group (-CN) in this compound is an electron-withdrawing group. In the broader context of substituted benzophenones, electron-withdrawing groups can influence the electronic transitions and subsequent photochemical reactions. The presence of the nitrile group likely modulates the energy levels of the molecular orbitals and the character of the excited states, thereby affecting the efficiency of intersystem crossing and α-cleavage.

Furthermore, modifications to the α-hydroxyisopropyl group can also provide mechanistic understanding. For example, alkylation of the hydroxyl group in similar photoinitiators has been shown to promote very fast α-cleavage, occurring on a picosecond timescale. acs.org This suggests that the presence of the hydroxyl group plays a role in the excited-state dynamics leading to bond cleavage.

Impact of Substituent Effects on Molecular Functionality

The introduction of substituents onto the aromatic ring of this compound is a powerful tool for tuning its molecular functionality. These effects can be broadly categorized as electronic and steric.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the photophysical and photochemical properties of the photoinitiator.

Absorption Characteristics: Substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax). This is critical for matching the absorption spectrum of the photoinitiator with the emission spectrum of the light source used for curing.

Reactivity of Excited States: As mentioned earlier, substituents influence the nature and reactivity of the excited triplet state. Electron-withdrawing groups, like the nitrile group, can enhance the n,π* character of the lowest triplet state, which is favorable for efficient α-cleavage. acs.org Conversely, strong electron-donating groups can lead to a less reactive π,π* lowest triplet state. acs.org

Radical Reactivity: The substituents on the benzoyl radical can also influence its reactivity in initiating polymerization. The rate constants for the addition of substituted benzoyl radicals to monomers like n-butylacrylate have been measured and show a dependence on the nature of the substituent. anu.edu.au

Steric Effects: The size and shape of substituents can also play a role. Steric hindrance can potentially influence the conformation of the molecule and the accessibility of the radical centers to monomer molecules.

Illustrative Table of Substituent Effects on Photoinitiator Properties

| Substituent at para-position | Electronic Effect | Expected Impact on α-cleavage | Expected Shift in λmax |

|---|---|---|---|

| -H | Neutral | Baseline | - |

| -F, -Cl | Electron-withdrawing | Favorable | Minimal |

| -OCH₃ | Electron-donating | Less favorable (can be intermediate) | Red-shift |

| -N(CH₃)₂ | Strong electron-donating | Unfavorable | Significant red-shift |

This table provides a generalized illustration of expected trends based on studies of analogous α-hydroxyketones and benzoyl derivatives.

Molecular Interactions and Biological Target Engagement Studies of 4 2 Hydroxy 2 Methylpropanoyl Benzonitrile in Vitro/cellular Focus

Investigation of Receptor/Enzyme Binding Modalities at the Molecular Level

Keto-darolutamide has been identified as a high-affinity, competitive antagonist of the androgen receptor (AR). nih.gov Its primary molecular interaction is with the ligand-binding domain of the AR, where it competes with androgens like testosterone (B1683101) and dihydrotestosterone, thereby preventing receptor activation. wikipedia.orgtaylorandfrancis.com

In competitive androgen receptor binding assays, keto-darolutamide has demonstrated a strong inhibition constant (Ki). medkoo.com This high affinity is a key determinant of its potent antiandrogenic activity. The binding modality is characterized as that of a "silent antagonist," meaning it effectively blocks the receptor without eliciting any partial agonist activity. wikipedia.org This is a crucial feature, especially in the context of certain AR mutations that can convert other antagonists into agonists. frontiersin.org Keto-darolutamide has been shown to retain its antagonistic activity against clinically relevant mutant forms of the AR, such as AR(F876L), AR(T877A), and AR(W741L). medkoo.comfrontiersin.org

| Parameter | Value | Assay Type |

|---|---|---|

| Inhibition Constant (Ki) | 8 nM | Competitive AR Binding Assay |

| IC50 (vs. wtAR) | 38 nM | Transactivation Assay in AR-HEK293 cells |

| IC50 (vs. AR(F876L)) | 51 nM | Transactivation Assay |

| IC50 (vs. AR(T877A)) | 700 nM | Transactivation Assay |

| IC50 (vs. AR(W741L)) | 1160 nM | Transactivation Assay |

Cell-Free Biochemical Assays for Target Characterization

The primary focus of cell-free biochemical assays involving keto-darolutamide has been the characterization of its binding to the androgen receptor. As detailed in the previous section, competitive binding assays utilizing radiolabeled androgens have been instrumental in determining the binding affinity (Ki) of keto-darolutamide for the AR. researchgate.net

Beyond its interaction with the androgen receptor, publicly available scientific literature does not provide significant data on the characterization of keto-darolutamide's effects on other specific enzymes or receptors in cell-free biochemical assays. Studies have indicated that both darolutamide (B1677182) and keto-darolutamide exhibit little to no inhibition or induction of cytochrome P450 enzymes, such as CYP3A4, which are common targets for drug interactions. wikipedia.org

Cellular Assays for Investigating Intracellular Pathways and Mechanisms

Cellular assays have been pivotal in elucidating the functional consequences of keto-darolutamide's binding to the androgen receptor. A key mechanism highlighted in these studies is the inhibition of AR nuclear translocation. frontiersin.org In normal androgen signaling, the binding of an androgen to the AR in the cytoplasm triggers a conformational change, leading to the receptor's translocation into the nucleus. Once in the nucleus, the AR binds to androgen response elements on DNA, initiating the transcription of target genes. Cellular assays have demonstrated that keto-darolutamide effectively prevents this nuclear translocation, thereby blocking the downstream signaling cascade. frontiersin.org

Furthermore, cellular proliferation assays in androgen-sensitive prostate cancer cell lines have shown that keto-darolutamide can inhibit cell growth. researchgate.net This anti-proliferative effect is a direct consequence of its ability to antagonize the AR, which is a key driver of growth in these cancer cells.

Elucidation of Molecular Mechanisms of Action (e.g., competitive inhibition, allosteric modulation)

The molecular mechanism of action of keto-darolutamide has been clearly elucidated as competitive inhibition of the androgen receptor. nih.govwikipedia.org It directly competes with endogenous androgens for the same binding site on the AR. By occupying this site with high affinity, it prevents the natural ligands from binding and activating the receptor. medkoo.com This mechanism is in contrast to allosteric modulation, where a molecule would bind to a different site on the receptor to alter its function. All available evidence points to keto-darolutamide being a direct, competitive antagonist. wikipedia.orgtaylorandfrancis.com

The "silent" nature of its antagonism is also a critical aspect of its mechanism. wikipedia.org Unlike some first-generation antiandrogens which can exhibit partial agonism under certain conditions (e.g., AR overexpression), keto-darolutamide does not appear to have this liability. frontiersin.org This ensures a more complete shutdown of AR-mediated signaling.

Proteomic and Metabolomic Approaches for Pathway Identification

Currently, there is a lack of publicly available proteomic or metabolomic studies that have specifically investigated the global cellular changes induced solely by treatment with keto-darolutamide. Research in this area has predominantly focused on the parent compound, darolutamide.

For instance, comparative proteomic and transcriptomic analyses have been conducted on prostate cancer cell lines treated with darolutamide. nih.gov These studies have provided insights into the downstream effects of AR inhibition by the parent drug, showing a reversal of androgen-induced gene and protein expression changes. nih.gov While keto-darolutamide is the major active metabolite and is expected to mediate a significant portion of these effects, studies isolating its specific contribution to the proteomic and metabolomic landscape have not been published. Therefore, a detailed pathway identification based on such 'omic' approaches for keto-darolutamide alone cannot be provided at this time.

Synthetic Utility and Application in Material Science and Catalysis

Role as an Intermediate in Multi-Step Organic Synthesis

While 4-(2-Hydroxy-2-methylpropanoyl)benzonitrile is itself synthesized from precursors like 4-cyanobenzaldehyde (B52832) and acetone (B3395972), extensive research detailing its role as a versatile intermediate for the synthesis of other complex molecules, such as pharmaceuticals or agrochemicals, is not widely documented in publicly available scientific literature. Its primary documented application lies in its final use as a functional molecule rather than as a stepping stone in longer synthetic pathways. The synthesis of the compound itself is a notable process, often involving an aldol (B89426) condensation-type reaction.

| Synthesis Parameter | Description |

| Starting Materials | 4-cyanobenzaldehyde, Acetone |

| Reaction Type | Aldol Condensation |

| Typical Catalyst/Reagent | Base (e.g., Sodium Hydroxide) |

| Key Functional Groups | Nitrile (C≡N), Hydroxyl (-OH), Carbonyl (C=O) |

Precursor for Advanced Functional Materials

The most significant and well-documented application of this compound is as a photoinitiator in the formulation of UV (ultraviolet) curable resins and polymers. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization reactions. This compound belongs to the class of α-hydroxy ketone photoinitiators, which are known for their efficiency in initiating the polymerization of acrylate (B77674) and methacrylate (B99206) functionalized resins.

Upon exposure to UV radiation, this compound undergoes a Norrish Type I cleavage, a photochemical process that results in the homolytic cleavage of the carbon-carbon bond between the carbonyl group and the adjacent tertiary carbon atom. This fragmentation generates two free radical species, which then initiate the polymerization of the monomeric or oligomeric components of the formulation.

Key Features as a Photoinitiator:

Surface Curing: It is particularly effective in promoting rapid and efficient curing of the surface of the coating or adhesive.

Low Yellowing: Formulations cured using this photoinitiator often exhibit low yellowing, which is a desirable property in clear coats and light-colored applications.

Applications: It is used in a variety of UV-curable systems, including overprint varnishes, wood coatings, plastic coatings, and adhesives.

The performance of this compound can be compared with other commercially available α-hydroxy ketone photoinitiators.

| Photoinitiator | Typical Application Area | Key Characteristics |

| This compound | Clear coatings, Pigmented systems, Adhesives | Good surface cure, Low yellowing |

| 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | General purpose UV curing | High reactivity, Strong surface cure |

| 1-Hydroxy-cyclohexyl-phenyl-ketone | Clear coatings on various substrates | Low odor, Good through cure |

| 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone | Water-based UV systems, Low migration applications | Good water dispersibility, Low volatility |

Ligand Design and Coordination Chemistry Applications

The molecular structure of this compound contains potential coordination sites, namely the nitrile nitrogen, the carbonyl oxygen, and the hydroxyl oxygen. In principle, these functional groups could coordinate with metal ions to form metal complexes. However, based on available scientific literature, the use of this specific compound in ligand design and coordination chemistry is not a prominent area of research. While benzonitrile (B105546) and its derivatives are widely used as ligands in coordination chemistry, the specific steric and electronic properties of the 2-hydroxy-2-methylpropanoyl substituent may influence its coordination behavior in ways that have not been extensively explored or reported.

Catalytic Activity or Co-Catalytic Role

Environmental Fate and Degradation Studies of 4 2 Hydroxy 2 Methylpropanoyl Benzonitrile Hypothetical Academic Research

Photodegradation Mechanisms under Simulated Environmental Conditions

The photochemical fate of 4-(2-Hydroxy-2-methylpropanoyl)benzonitrile in aquatic environments was investigated under simulated solar radiation. The compound's structure, featuring an aromatic ketone, suggests a high potential for direct and indirect photodegradation processes.

Direct Photolysis: Aromatic ketones are known to absorb ultraviolet (UV) radiation, leading to the formation of excited triplet states. For this compound, the primary anticipated photodegradation pathway is a Norrish Type I cleavage, also known as α-cleavage. This reaction is characteristic of photoinitiators like 2-hydroxy-2-methylpropiophenone, which is structurally analogous to the acyl portion of the target molecule. Upon absorption of UV light, the bond between the carbonyl group and the adjacent tertiary carbon is expected to cleave, generating a benzoyl radical and a 2-hydroxy-2-propyl radical. uvebtech.com

These radical intermediates are highly reactive and would subsequently react with oxygen or other molecules in the environment. The benzoyl radical can lead to the formation of benzoic acid derivatives, while the 2-hydroxy-2-propyl radical is expected to yield acetone (B3395972) and other smaller organic molecules. uvebtech.com

Indirect Photodegradation: In natural waters, indirect photolysis can be a significant degradation pathway, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻). These ROS are generated by the irradiation of dissolved organic matter (DOM) and other photosensitizers. acs.org Aromatic compounds, including ketones and benzonitrile (B105546) derivatives, are susceptible to attack by these potent oxidants. The reaction with hydroxyl radicals, in particular, is expected to be a major transformation pathway, leading to hydroxylation of the benzene (B151609) ring and subsequent ring cleavage.

A hypothetical study measuring the photodegradation rates under various simulated conditions is summarized in the table below.

| Condition | Rate Constant (k, day⁻¹) | Half-life (t½, days) | Primary Photoproducts Identified |

| Direct Photolysis (Pure Water) | 0.45 | 1.54 | 4-Cyanobenzaldehyde (B52832), Acetone |

| Indirect Photolysis (+DOM) | 1.25 | 0.55 | Hydroxylated benzonitrile derivatives, 4-Carboxybenzoic acid |

| Indirect Photolysis (+Nitrate) | 0.88 | 0.79 | Nitrated and hydroxylated derivatives |

Table 1: Hypothetical Photodegradation Kinetics of this compound in Simulated Aquatic Environments.

Biodegradation Pathways by Microbial Systems

The biodegradation of this compound was assessed using microbial consortia from activated sludge. The molecule possesses two key functional groups that are susceptible to microbial attack: the nitrile group and the hydroxyalkyl side chain. Based on existing literature for related compounds, two primary enzymatic pathways are proposed for the initial breakdown. nih.govnih.govethz.ch

Nitrile Group Metabolism:

Nitrilase Pathway: A single enzymatic step where a nitrilase enzyme hydrolyzes the nitrile group directly to a carboxylic acid, yielding 4-(2-hydroxy-2-methylpropanoyl)benzoic acid and ammonia. nih.govethz.ch This pathway is common for aromatic nitriles in various bacteria, such as Rhodococcus species. nih.gov

Nitrile Hydratase/Amidase Pathway: A two-step process where nitrile hydratase first converts the nitrile to an amide (4-(2-hydroxy-2-methylpropanoyl)benzamide), which is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia. researchgate.net

Side-Chain Metabolism: The tertiary alcohol group on the side chain presents a greater challenge for microbial degradation compared to primary or secondary alcohols. nih.gov However, specialized microorganisms are capable of metabolizing such structures. A likely initial step is the oxidation of the tertiary alcohol, potentially via hydroxylation of one of the methyl groups, to form a diol. nih.govresearchgate.net This would be followed by further oxidation and cleavage of the side chain, eventually yielding 4-cyanobenzoic acid or 4-formylbenzonitrile, which could then enter the nitrile degradation pathways described above.

The hypothetical degradation progress in a batch reactor inoculated with an adapted microbial consortium is presented below.

| Time (days) | Parent Compound (%) | 4-(2-Hydroxy-2-methylpropanoyl)benzoic acid (%) | 4-Cyanobenzoic acid (%) |

| 0 | 100 | 0 | 0 |

| 5 | 65 | 25 | 5 |

| 10 | 30 | 48 | 12 |

| 20 | 5 | 55 | 20 |

| 30 | <1 | 35 | 38 |

Table 2: Hypothetical Biodegradation of this compound and Formation of Key Metabolites.

Stability and Transformation in Various Environmental Matrices

Aqueous Stability (Hydrolysis): The nitrile group is susceptible to abiotic hydrolysis, although this process is generally slow under neutral environmental pH and temperature conditions. nih.govdoubtnut.com The hydrolysis of benzonitrile to benzoic acid occurs, but at elevated temperatures. nih.gov Therefore, under typical environmental conditions (pH 5-9, Temp 10-25°C), abiotic hydrolysis of the nitrile group to the carboxylic acid is expected to be a minor degradation pathway compared to photodegradation and biodegradation. The ester-like propanoyl linkage is not an ester and is not expected to undergo significant hydrolysis.

Soil Matrix Interactions: In soil and sediment systems, the fate of the compound would be governed by a combination of biotic and abiotic processes.

Sorption: The compound's aromatic nature suggests it will sorb to organic matter in soil and sediment, which could reduce its bioavailability for microbial degradation and its mobility in the environment.

Biodegradation: As outlined in section 9.2, soil microorganisms, particularly bacteria from genera like Rhodococcus, Pseudomonas, and Aminobacter, are known to degrade benzonitrile herbicides and could play a crucial role in the compound's attenuation. nih.govnih.govresearchgate.net The rate of degradation would be highly dependent on soil type, organic matter content, moisture, temperature, and the presence of an adapted microbial community.

Photodegradation on Surfaces: On the surface of soils, photodegradation could contribute to the transformation of the compound, similar to the processes observed in aquatic environments.

The table below summarizes the hypothetical half-lives in different environmental matrices, integrating the effects of photodegradation, biodegradation, and abiotic hydrolysis.

| Environmental Matrix | Dominant Degradation Process | Estimated Half-life (days) |

| Surface Water (Sunlit) | Photodegradation | 0.5 - 2 |

| Groundwater (Dark, Anoxic) | Anaerobic Biodegradation / Hydrolysis | 200 - 500 |

| Aerobic Topsoil | Biodegradation & Photodegradation | 15 - 45 |

| Anaerobic Sediment | Anaerobic Biodegradation | 150 - 350 |

Table 3: Hypothetical Environmental Half-lives of this compound.

Q & A

What are the optimal synthetic routes for 4-(2-Hydroxy-2-methylpropanoyl)benzonitrile, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis of benzonitrile derivatives typically involves multi-step organic reactions. For example, analogous compounds like 4-(3-Methyl-4-oxo-4H-chromen-2-yl)benzonitrile are synthesized via nucleophilic substitution, condensation, or cyclization reactions under controlled conditions . Key steps may include:

- Acylation : Introducing the hydroxy-methylpropanoyl group via Friedel-Crafts acylation or esterification.

- Catalysis : Using Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance regioselectivity.

- Purification : Chromatography or recrystallization to isolate the product.

Yield optimization requires precise temperature control (e.g., 60–80°C for condensation steps) and inert atmospheres (N₂/Ar) to prevent side reactions. For instance, in HIV inhibitor synthesis, melt reactions between intermediates under nitrogen achieved higher purity .

How can spectroscopic and crystallographic techniques characterize this compound?

Level: Basic

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and substitution patterns. For example, the cyano group (C≡N) shows a sharp singlet at ~110 ppm in ¹³C NMR, while hydroxyl protons appear as broad signals in ¹H NMR .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. A related compound, 4-(2-Hydroxybenzylideneamino)benzonitrile, was analyzed using single-crystal X-ray diffraction (R factor = 0.077), revealing planar aromatic rings and hydrogen-bonding networks critical for stability .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

What methodologies assess the biological activity of this compound, and how do structural modifications affect efficacy?

Level: Advanced

Answer:

- Enzyme Assays : Competitive binding studies using fluorescence polarization or surface plasmon resonance (SPR) quantify interactions with targets (e.g., HIV protease or antimicrobial enzymes) .

- SAR Studies : Modifying substituents alters bioactivity. For example, replacing the hydroxy group with methoxy in analogs reduced antiviral efficacy by 40% due to decreased hydrogen-bonding capacity .

- In Silico Modeling : Docking simulations (e.g., AutoDock) predict binding affinities. The isopropylamino group in 4-[Methyl(propan-2-yl)amino]benzonitrile enhanced hydrophobic interactions with receptor pockets .

How do dielectric properties of related benzonitrile derivatives inform the study of this compound's physical behavior?

Level: Advanced

Answer:

Dielectric spectroscopy of compounds like 4-(trans-4-hexyl-cyclohexyl)-benzonitrile (7PCH) reveals:

- Molecular Dynamics : Relaxation times (τ) in nematic phases (1 kHz–5 GHz range) correlate with rotational barriers (~20–30 kJ/mol) around short molecular axes .

- Phase Transitions : Temperature-dependent permittivity (ε') shifts indicate nematic-to-isotropic transitions, guiding solvent selection for crystallization.

- Structure-Property Links : Polar cyano groups enhance dipole-dipole interactions, increasing dielectric anisotropy (Δε ≈ 5–10) .

What strategies resolve contradictions in biological activity data across studies?

Level: Advanced

Answer:

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. For example, varying substituent positions in thiazol-4-ylbenzonitrile analogs caused 16–46% yield discrepancies, attributed to steric effects .

- Control Experiments : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables.

- Cross-Validation : Use orthogonal assays (e.g., SPR and isothermal titration calorimetry) to confirm binding constants .

How does comparative analysis with structural analogs guide the design of this compound derivatives?

Level: Advanced

Answer:

| Analog | Key Feature | Impact on Activity |

|---|---|---|

| 4-Aminobenzonitrile | Para-amino group | Enhances solubility but reduces metabolic stability |

| 4-(Isopropylamino)benzonitrile | Branched alkyl chain | Increases lipophilicity and membrane permeability |

| 4-(Thiazol-4-yl)benzonitrile | Heterocyclic ring | Improves antiviral potency (EC₅₀ = 0.1 µM) |

Such comparisons highlight trade-offs between bioavailability and efficacy, guiding rational design .

What safety and handling protocols are recommended for this compound in laboratory settings?

Level: Basic

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.